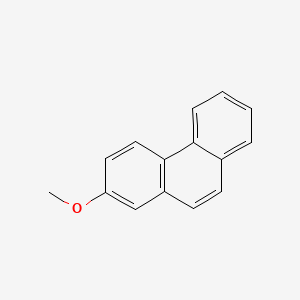

2-Methoxyphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADAXXOIUVJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299545 | |

| Record name | 2-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13837-48-4 | |

| Record name | Phenanthrene, 2-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 2 Methoxyphenanthrene and Its Analogues

Modern Analytical Approaches

Untargeted metabolomics has emerged as a powerful strategy for the comprehensive analysis of secondary metabolites in complex biological samples, including the identification of 2-Methoxyphenanthrene and its analogues. d-nb.infonih.gov This high-throughput approach aims to capture a broad spectrum of small molecules in a sample without preconceived bias, providing a holistic view of the metabolome. researchgate.net The workflow typically involves advanced analytical platforms, most notably ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), followed by sophisticated data processing and analysis. frontiersin.orgfrontiersin.org

The process begins with the extraction of metabolites from the source organism. A significant challenge in metabolomics is the chemical diversity of the compounds, which exhibit a wide range of polarities, solubilities, and concentrations. nih.gov For plant-based studies, various sampling methods are employed, including hydroponic or soil-hydroponic hybrid systems and solvent extractions, often using methanol (B129727). biorxiv.org The choice of extraction solvent and method is critical to ensure the comprehensive recovery of phenanthrene (B1679779) derivatives and other metabolites.

Following extraction, the samples are analyzed, commonly using UHPLC-QTOF-MS/MS (ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry). nih.gov This technique separates the complex mixture of compounds chromatographically before they are ionized and their mass-to-charge ratio is measured with high accuracy. nih.gov Data-dependent analysis allows for the acquisition of tandem mass spectrometry (MS/MS) fragmentation spectra for many of the detected compounds, which is crucial for structural elucidation. d-nb.infofrontiersin.org

A significant hurdle in untargeted metabolomics is the processing and interpretation of the vast amount of data generated. nih.gov This involves noise filtering, peak detection, retention time alignment, and feature annotation. nih.gov One of the innovative tools used for this purpose is molecular networking. frontiersin.orgfrontiersin.org This computational approach organizes MS/MS data based on spectral similarity, clustering compounds with related chemical structures. frontiersin.orgfrontiersin.org This is particularly useful for identifying analogues of known compounds, such as derivatives of this compound, even when they are not yet present in spectral libraries.

A notable application of untargeted metabolomics in the study of phenanthrenes is the comprehensive analysis of a large collection of bryophytes. frontiersin.orgnih.gov In one study, metabolite profiling of 63 species was performed using UHPLC-HRMS/MS, and the data was analyzed using computational tools and molecular networking. frontiersin.orgnih.gov This approach successfully highlighted the presence of phenanthrenes as characteristic metabolites in certain moss species. frontiersin.orgnih.gov To validate the annotations from the untargeted analysis, a generic isolation protocol based on semi-preparative HPLC was developed to purify specific compounds for full structural characterization by Nuclear Magnetic Resonance (NMR) and other spectroscopic methods. frontiersin.orgnih.gov

Detailed research findings from such studies have led to the identification and characterization of several phenanthrene analogues. For instance, from the moss Antitrichia curtipendula, the new compound 6,7-dihydroxy-2-methoxyphenanthrene was isolated and its structure confirmed. frontiersin.orgnih.gov Similarly, 7-hydroxy-2,4,10-trimethoxyphenanthrene was identified from the moss Dicranum scoparium. frontiersin.orgnih.gov These discoveries showcase the power of combining untargeted metabolomics for initial screening and prioritization with targeted isolation for structural confirmation.

The table below summarizes key research findings where untargeted metabolomics was employed for the study of phenanthrene analogues.

| Identified Compound | Natural Source | Analytical Techniques Used | Key Findings |

| 6,7-dihydroxy-2-methoxyphenanthrene | Antitrichia curtipendula (moss) | UHPLC-HRMS/MS, Molecular Networking, Semi-preparative HPLC, NMR | Identification and structural confirmation of a new phenanthrene derivative. frontiersin.orgnih.gov |

| 7-hydroxy-2,4,10-trimethoxyphenanthrene | Dicranum scoparium (moss) | UHPLC-HRMS/MS, Molecular Networking, Semi-preparative HPLC, NMR | Isolation and characterization of a phenanthrene derivative, highlighting the chemical diversity within bryophytes. frontiersin.orgnih.gov |

| 7-hydroxy-2-methoxy-phenanthrene-3,4-dione | Bletilla striata (orchid) | Spectroscopic Analysis | Isolation of a novel phenanthrenequinone, an analogue of this compound. researchgate.net |

Chemical Synthesis Strategies and Reaction Mechanisms for 2 Methoxyphenanthrene and Its Derivatives

Palladium-Catalyzed Cyclization and Related Transformations

Palladium catalysis is a cornerstone in modern organic synthesis, offering powerful tools for carbon-carbon bond formation. Its application in the synthesis of 2-Methoxyphenanthrene and its derivatives primarily involves intramolecular cyclizations that build the phenanthrene (B1679779) skeleton from linear precursors.

Heck Reaction and Subsequent Rearrangements (e.g., Reverse Diels-Alder)

A novel and efficient pathway to phenanthrene derivatives, including this compound, utilizes a palladium-catalyzed intramolecular Heck reaction. espublisher.comespublisher.com This strategy has been developed as an alternative to traditional methods, providing a new approach for synthesizing a variety of natural and synthetic products. espublisher.com The reaction mechanism is proposed to proceed through an intramolecular Heck reaction, which has been found through theoretical calculations to be lower in energy than a competing 6π electrocyclic pathway. espublisher.com

One specific application involves starting from aromatic bromoaldehydes. For the synthesis of this compound, the precursor is first converted to a diallylated compound, which then undergoes a ring-closing metathesis to form a cyclic precursor. researchgate.net This precursor is then treated with a palladium catalyst to yield the final phenanthrene product. researchgate.net A proposed reaction pathway involves the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction characterized by the elimination of formaldehyde (B43269) to afford the aromatized phenanthrene core. espublisher.comespublisher.comresearchgate.net

Table 1: Reagents for Palladium-Catalyzed Synthesis of Phenanthrene Derivatives researchgate.net

| Precursor Type | Reagents and Conditions | Product |

|---|

Suzuki-Miyaura Coupling with C-H Activation

The Suzuki-Miyaura cross-coupling reaction is a critical tool for constructing the biphenyl (B1667301) backbone necessary for subsequent cyclization reactions. acs.orgunit.no While not a direct cyclization method itself, it is an indispensable first step in many phenanthrene syntheses. For instance, in the synthesis of precursors for PtCl₂-catalyzed cycloisomerization, standard Suzuki coupling is used to create substituted biphenyl aldehydes from components like 2-bromobenzaldehyde (B122850) or 2-formyl-benzeneboronic acid. acs.org These biphenyl intermediates are then elaborated into o-alkynylbiphenyls. The final ring closure to the phenanthrene system is a C-H activation/cyclization step, demonstrating a sequence where Suzuki coupling enables the formation of a substrate poised for intramolecular C-H functionalization.

Platinum-Catalyzed and Indium-Catalyzed Cyclizations

Platinum and other π-acidic metals have emerged as effective catalysts for the cycloisomerization of enynes and related systems, providing a direct route to polycyclic aromatic hydrocarbons.

PtCl₂-Catalyzed Cycloisomerization

A flexible and modular synthesis of phenanthrenes is achieved through the PtCl₂-catalyzed cycloisomerization of 2-ethynylbiphenyl derivatives. acs.orgunit.no This method is particularly effective for producing specifically substituted phenanthrenes, such as this compound, which can be challenging to isolate from isomeric mixtures produced by other methods like photochemical cyclization. unit.no

The synthesis begins with the construction of a substituted 2-ethynylbiphenyl. This is typically achieved via a Suzuki-Miyaura coupling to form a biphenyl aldehyde, followed by conversion of the aldehyde to a terminal alkyne using methods like the Corey-Fuchs protocol. acs.orgunit.no The subsequent cycloisomerization is catalyzed by a small amount of PtCl₂ in a solvent like toluene (B28343), heated to around 80 °C. unit.no The reaction proceeds via a 6-endo-dig cyclization, likely initiated by the π-coordination of the platinum catalyst to the alkyne, which is then attacked by the adjacent aromatic ring to form the new carbon-carbon bond and complete the phenanthrene core. acs.orgacs.org

Table 2: General Procedure for PtCl₂-Catalyzed Cycloisomerization unit.no

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of Biphenyl Precursor | Suzuki-Miyaura Cross-Coupling |

| 2 | Alkynylation | Corey-Fuchs Protocol |

This methodology successfully yields this compound (4b) from its corresponding 2-ethynyl-4'-methoxybiphenyl precursor. unit.no

InCl₃-Catalyzed Alkyne Benzannulation

Similar to platinum catalysis, other Lewis acids can facilitate the cyclization of 2-ethynylbiphenyls. Indium(III) chloride (InCl₃) has been identified as an effective catalyst for this transformation. acs.orgacs.org When a 2-ethynylbiphenyl derivative is treated with a catalytic amount of InCl₃ (e.g., 5 mol%) in toluene at elevated temperatures (100 °C), it undergoes the same 6-endo-dig cyclization to afford the corresponding phenanthrene. acs.org This demonstrates the utility of various π-acidic metals in promoting this key ring-forming reaction, offering alternative catalytic systems that may be advantageous depending on the specific substrate and desired reaction conditions.

Photochemical and Oxidative Cyclization Reactions

Photochemistry offers a classic and powerful route to phenanthrenes through the cyclization of stilbene (B7821643) derivatives. This method, often referred to as the Mallory reaction, relies on UV light to induce an intramolecular C-C bond formation. nih.gov

The process begins with the photoisomerization of a (E)-stilbene to its corresponding (Z)-isomer. beilstein-journals.org Only the (Z)-isomer has the necessary proximity between the two aromatic rings to undergo the subsequent photochemical cyclization, which forms an unstable dihydrophenanthrene intermediate. nih.gov This intermediate is then aromatized to the stable phenanthrene product through oxidation. nih.govbeilstein-journals.org This oxidation step is crucial and is typically carried out using an oxidizing agent like iodine in the presence of oxygen. nih.govsci-hub.se

This reaction is compatible with a range of substituents, including methoxy (B1213986) groups. nih.gov For example, the photochemical cyclization and dehydrogenation of the naturally occurring stilbene isorhapontin, which contains a methoxy group, leads to the formation of methoxyphenanthrene derivatives. mdpi.comresearchgate.net The scalability of this reaction, which is often a limitation in batch processes due to low concentration requirements, has been addressed through the development of continuous flow photoreactors. beilstein-journals.org

An alternative approach involves the oxidatively terminated, Bu₃Sn-mediated radical cyclization of biphenyl aryl acetylenes to form functionalized phenanthrenes. acs.org This method provides access to phenanthrenyl stannanes, which are valuable building blocks for more complex aromatic structures. acs.org

Multi-Step Synthetic Approaches

Complex organic molecules like this compound are often constructed through multi-step synthetic sequences that allow for precise control over the final structure.

A flexible method for the preparation of 2-methoxyphenanthrenes involves the reaction of lithiated 2-bromostyrenes with quinone monoketals. researchgate.netresearchgate.net This is followed by an acid-mediated cyclization of the resulting p-arylquinol ketals. The initial step involves the generation of an organolithium species from a 2-bromostyrene, which then acts as a nucleophile, attacking the quinone monoketal. The subsequent treatment with acid induces cyclization and aromatization to afford the phenanthrene skeleton.

The choice of Lewis acid and solvent system can be crucial, as oxygen substitution on the bromostyrene aromatic ring can lead to a competing 1,2-aryl migration during the cyclization step. researchgate.netresearchgate.net For example, using BF₃·OEt₂ in methanol (B129727) or SnCl₄ in benzene (B151609) can influence the outcome of the reaction. thieme-connect.de

| Reactant 1 | Reactant 2 | Key Steps | Product | Reference |

| Lithiated 2-bromostyrene | Quinone monoketal | Condensation, Acid-mediated cyclization | This compound | researchgate.netresearchgate.net |

The Pschorr reaction is a classical method for the intramolecular arylation of an aromatic ring, proceeding through a diazonium salt intermediate. wikipedia.orgnptel.ac.in This reaction has been utilized for the synthesis of phenanthrenes and their derivatives. nptel.ac.inthieme.de The general sequence involves the diazotization of an appropriately substituted amino-stilbene derivative to form a diazonium salt. Subsequent decomposition of the diazonium salt, often catalyzed by copper powder, generates an aryl radical that undergoes intramolecular cyclization to form the phenanthrene ring system. wikipedia.orgthieme.de

A photocatalytic version of the Pschorr reaction has also been developed, where a ruthenium complex, Ru(bpy)₃²⁺, facilitates the conversion of a stilbene diazonium salt to phenanthrene with a high quantum yield. beilstein-journals.orgpsu.edu This photocatalytic approach proceeds via a photo-induced electron-transfer process. psu.edu The use of soluble electron-donating catalysts like ferrocene (B1249389) has been shown to improve the efficiency of the Pschorr cyclization. organic-chemistry.orgorganic-chemistry.org

A practical approach to obtaining specific methoxyphenanthrene isomers involves the derivatization of a mixture of bromophenanthrenes. acgpubs.org Often, the direct bromination of phenanthrene or its derivatives can lead to a mixture of isomers that are difficult to separate chromatographically. acgpubs.org

In such cases, a copper(I) iodide (CuI)-catalyzed methoxylation reaction can be employed to convert the inseparable bromophenanthrene mixture into a mixture of methoxyphenanthrenes. acgpubs.org These methoxy derivatives often exhibit different chromatographic properties, allowing for their separation. This strategy was successfully used to isolate and identify various methoxyphenanthrene isomers after the bromination of 9-bromophenanthrene (B47481) yielded a complex product mixture. acgpubs.org The reaction is typically carried out using sodium methoxide (B1231860) in a solvent like DMF in the presence of CuI. acgpubs.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of this compound and its derivatives involves several key mechanistic principles.

The oxidative photocyclization of stilbenes proceeds through a well-established pathway involving E/Z isomerization, 6π-electrocyclization to a dihydrophenanthrene, and subsequent oxidation. nih.gov

Photocatalytic intramolecular cycloaromatizations often involve the generation of radical intermediates. beilstein-journals.orgnih.gov For instance, in the synthesis of phenanthrenols, an iridium photocatalyst can initiate a radical cascade, while a cobaloxime catalyst can operate through a dehydrogenative pathway involving organometallic intermediates. sioc-journal.cnrsc.org

The Pschorr reaction can proceed through either a radical or a cationic pathway, depending on the reaction conditions. nptel.ac.in In the presence of a copper catalyst, the reaction is believed to involve the formation of an aryl radical through a single-electron transfer from copper to the diazonium salt. wikipedia.orgthieme.de This aryl radical then undergoes intramolecular cyclization.

The CuI-catalyzed methoxylation of aryl bromides is thought to proceed via an electron transfer mechanism. tue.nl One proposed mechanism involves the formation of a cuprate-like intermediate, Na[Cu(OMe)₂]. tue.nl In related copper-catalyzed C-H methoxylation reactions, the involvement of aryl-Cu(III) intermediates has been demonstrated through kinetic and spectroscopic studies. nih.gov The catalytic cycle may involve different oxidation states of copper, with the specific pathway influenced by the ligands and reaction conditions. nih.govacs.org

Computational studies, often employing Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of these complex reactions. icm.edu.placs.orgresearchgate.netnih.gov These studies can provide insights into the structures of intermediates and transition states, helping to explain the observed reactivity and regioselectivity. For example, computational work on the ozonolysis of phenanthrene has explored various mechanistic pathways and the energetics of intermediate formation. icm.edu.plresearchgate.net

Electrocyclic Ring Closure Pathways (e.g., 6π Electrocyclic Reactions)

One of the proposed mechanisms for the formation of the phenanthrene skeleton involves a palladium-catalyzed 6π electrocyclic reaction. espublisher.com A novel synthesis for 9,10-dihydrophenanthrene (B48381) compounds, which are precursors to phenanthrenes, was developed utilizing this pathway. researchgate.net The reaction of specific cyclic precursors with a palladium catalyst was found to yield phenanthrene and its derivatives, including this compound. espublisher.com

The proposed catalytic cycle for this pathway begins with the oxidative addition of a Pd(0) species to the substrate, forming a palladium(II) intermediate. espublisher.comespublisher.com This intermediate then coordinates with an oxygen atom. espublisher.com A subsequent proton abstraction and rearrangement lead to the formation of a cyclic O-Pd complex. espublisher.comespublisher.com The key step is a 6π electrocyclic ring-closure reaction, which proceeds in a disrotatory fashion to form a new complex. espublisher.comuniurb.it The final step involves the elimination of a small molecule, such as formaldehyde, to afford the 9,10-dihydrophenanthrene product, which can then be aromatized. espublisher.comespublisher.com While initially considered a plausible route, further theoretical investigations have suggested an alternative mechanism is often more favorable. acs.org

Intramolecular Heck Reaction Mechanisms

An alternative and often more energetically favorable pathway for the synthesis of this compound and related structures is the intramolecular Heck reaction. acs.orgespublisher.com This reaction is a powerful tool for C-C bond formation and can be used to construct various carbocyclic and heterocyclic ring systems. wikipedia.org Theoretical calculations comparing the 6π electrocyclic pathway and the intramolecular Heck mechanism for the synthesis of 9,10-dihydrophenanthrenes found the Heck mechanism to be lower in energy by a significant margin. acs.orgacs.org

The intramolecular Heck reaction mechanism involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org The synthesis of this compound has been achieved using this methodology. espublisher.comresearchgate.net The process starts from an appropriate aromatic bromoaldehyde, which is converted into a diallylated compound. espublisher.comresearchgate.net This precursor then undergoes a ring-closing metathesis reaction followed by the final palladium-catalyzed cyclization to yield the phenanthrene core. espublisher.comresearchgate.net

The general mechanism involves the oxidative addition of Pd(0) to the aryl halide, followed by the migratory insertion of the tethered alkene into the newly formed carbon-palladium bond. wikipedia.org A final β-hydride elimination step forms the cyclic product and regenerates the palladium catalyst. libretexts.org This method's significance lies in its ability to introduce substituents, like the methoxy group in this compound, onto the newly formed aromatic ring. espublisher.comespublisher.com

| Product | Starting Material Type | Catalyst System | Base | Solvent | Temperature | Yield | Reference(s) |

| 2-Methoxy phenanthrene | Cyclic precursor from aromatic bromoaldehyde | Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DMF | 85-90 °C | Good | espublisher.com, researchgate.net |

Aryl Migration Phenomena (e.g., 1,2-Aryl Shift)

Aryl migration, particularly the 1,2-aryl shift, represents another important mechanistic phenomenon in the synthesis of complex polycyclic aromatic systems. rsc.orgrsc.org While not a direct standard route to this compound, this type of molecular rearrangement is crucial in the synthesis of phenanthrene analogues and other elaborate scaffolds. rsc.org The 1,2-aryl shift has been employed as a key step in providing access to a wide range of naphtho[2,1-b]furans, which are considered furan (B31954) analogues of phenanthrene. rsc.org

These reactions are often acid-catalyzed and can be part of tandem transformations. rsc.org Computational studies have shown that the formation of six-membered rings accompanied by a 1,2-aryl shift can be both kinetically and thermodynamically favorable over other potential pathways. researchgate.net In a related process, a 1,2-halide shift has been observed during the transition-metal-catalyzed cycloisomerization of biaryls bearing halo-alkyne units to produce isomeric 9-halophenanthrenes. nih.gov This highlights how migratory shifts can be strategically used to control the final substitution pattern on the phenanthrene core. nih.gov

Catalytic Cycle Analysis (e.g., Pd(0)/Pd(II) Intermediates)

The catalytic cycles for many phenanthrene syntheses, especially those employing the Heck reaction, are centered around the interconversion of palladium between its Pd(0) and Pd(II) oxidation states. wikipedia.orgnih.gov This Pd(0)/Pd(II) cycle is a cornerstone of modern cross-coupling chemistry. wikipedia.org

The cycle for the intramolecular Heck synthesis of this compound can be broken down into four key steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands. libretexts.org This species undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the precursor molecule. espublisher.comespublisher.com This step oxidizes the palladium to a Pd(II) intermediate. espublisher.comlibretexts.org

Migratory Insertion (Carbopalladation) : The tethered alkene portion of the substrate then coordinates to the Pd(II) center. wikipedia.orglibretexts.org This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon σ-bond and creating a cyclic alkylpalladium(II) intermediate. wikipedia.orgbyjus.com This insertion typically occurs in a syn manner. byjus.com

β-Hydride Elimination : For the cycle to proceed to the final product, a hydrogen atom on the carbon beta to the palladium must be accessible. libretexts.org This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex (H-Pd-X) and creating the double bond in the newly formed ring of the phenanthrene structure. libretexts.orgbyjus.com

Regeneration of Pd(0) : The final step is the regeneration of the active Pd(0) catalyst. libretexts.org A base, such as cesium carbonate or triethylamine, is required to remove the hydrogen halide (HX) from the hydridopalladium(II) complex. espublisher.combyjus.com This reductive elimination step returns the palladium to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org

This catalytic cycle efficiently constructs the phenanthrene framework from suitably designed precursors under relatively mild conditions. espublisher.com

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete proton and carbon framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in 2-Methoxyphenanthrene.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays signals corresponding to the eleven aromatic protons and the three protons of the methoxy (B1213986) group. The aromatic region (typically δ 7.0-9.0 ppm) is complex due to spin-spin coupling between adjacent protons. The protons on the phenanthrene (B1679779) core exhibit characteristic doublet, triplet, and multiplet patterns. The methoxy group (-OCH₃) protons appear as a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 4.0 ppm), due to being shielded from the direct influence of the aromatic ring currents. The specific chemical shifts are influenced by the electron-donating nature of the methoxy group, which tends to increase electron density (shielding) at the ortho and para positions.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum of this compound shows 15 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom of the methoxy group typically resonates in the range of δ 55-60 ppm. nih.gov The aromatic carbons are observed between δ 100-160 ppm. The carbon atom directly attached to the oxygen (C-2) is significantly deshielded and appears far downfield, often near δ 158 ppm. Quaternary carbons (those not bonded to any hydrogen) generally show weaker signals and their positions are confirmed using 2D NMR techniques.

Representative 1D NMR Data Tables:

Table 1: Representative ¹H NMR Data for this compound Data is illustrative and based on typical values for phenanthrene derivatives.

| Proton Position | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-1 | ~ 7.50 | d | ~ 2.5 |

| H-3 | ~ 7.20 | dd | ~ 8.8, 2.5 |

| H-4 | ~ 7.85 | d | ~ 8.8 |

| H-5 | ~ 8.65 | d | ~ 8.2 |

| H-6 | ~ 7.60 | t | ~ 7.5 |

| H-7 | ~ 7.65 | t | ~ 7.5 |

| H-8 | ~ 7.90 | d | ~ 8.2 |

| H-9 | ~ 7.75 | d | ~ 8.5 |

| H-10 | ~ 7.80 | d | ~ 8.5 |

| 2-OCH₃ | ~ 3.95 | s | - |

Table 2: Representative ¹³C NMR Data for this compound Data is illustrative and based on typical values for phenanthrene derivatives.

| Carbon Position | Expected Chemical Shift (δ ppm) |

|---|---|

| C-1 | ~ 105.8 |

| C-2 | ~ 158.0 |

| C-3 | ~ 118.5 |

| C-4 | ~ 128.9 |

| C-4a | ~ 131.5 |

| C-4b | ~ 128.4 |

| C-5 | ~ 122.5 |

| C-6 | ~ 126.8 |

| C-7 | ~ 126.7 |

| C-8 | ~ 126.3 |

| C-8a | ~ 130.8 |

| C-9 | ~ 124.5 |

| C-10 | ~ 127.2 |

| C-10a | ~ 125.6 |

| 2-OCH₃ | ~ 55.4 |

Two-Dimensional NMR (COSY, HMBC, HMQC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent aromatic protons, allowing for the mapping of the individual spin systems within each aromatic ring. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their vicinity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). youtube.com This is crucial for assigning each carbon signal to its corresponding proton. For example, the singlet at ~3.95 ppm would show a cross-peak to the carbon signal at ~55.4 ppm, definitively assigning them to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is arguably the most powerful tool for piecing together the molecular skeleton. Key correlations would include the methoxy protons (~3.95 ppm) showing a cross-peak to the C-2 carbon (~158.0 ppm), confirming the attachment point of the methoxy group. Likewise, correlations between H-1 and C-2, or H-3 and C-2, would further solidify this assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals correlations between nuclei that are close to each other in space, regardless of bonding. huji.ac.il This is particularly useful for determining substitution patterns on aromatic rings. For this compound, a NOESY spectrum would show a cross-peak between the methoxy protons and the adjacent H-1 and H-3 protons, providing definitive proof of the substituent's location at the C-2 position. acgpubs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first separated based on volatility and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer. This technique is ideal for analyzing volatile and thermally stable compounds like this compound.

The resulting mass spectrum shows a prominent molecular ion (M⁺) peak, which confirms the molecular weight of the compound (208 g/mol ). The fragmentation pattern is typically dominated by the highly stable aromatic system. Common fragmentation pathways for aromatic ethers involve the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O).

Table 3: Plausible GC-MS Fragmentation Data for this compound Data is illustrative and based on established fragmentation patterns for aromatic ethers and phenanthrenes.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 208 | [C₁₅H₁₂O]⁺ (Molecular Ion) | - |

| 193 | [M - CH₃]⁺ | •CH₃ |

| 178 | [M - CH₂O]⁺ | CH₂O |

| 165 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 152 | [C₁₂H₈]⁺ | C₃H₄O |

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS)

High-resolution mass spectrometry (HRMS) techniques, such as HRESITOFMS, are capable of measuring mass-to-charge ratios with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₅H₁₂O, the theoretical exact mass can be calculated. HRESITOFMS analysis would yield an experimental mass that matches this theoretical value very closely, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Calculated Exact Mass for [C₁₅H₁₂O + H]⁺: 209.0961

Calculated Exact Mass for [C₁₅H₁₂O]⁺•: 208.0888

An experimental result from HRESITOFMS providing a mass of 208.0885 would strongly support the C₁₅H₁₂O formula.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

FT-ICR-MS offers the highest mass resolution and accuracy among all mass spectrometry techniques. dtic.mil This unparalleled performance is particularly valuable for the analysis of complex mixtures, such as petroleum fractions or environmental samples, where numerous isomers and isobaric compounds may be present. nih.govresearchgate.net When analyzing a sample containing this compound, FT-ICR-MS can resolve its signal from other compounds with very similar masses. nih.gov The sub-ppm mass accuracy provided by FT-ICR-MS offers the highest level of confidence in molecular formula assignment, making it a definitive tool for confirming the elemental composition of this compound, especially when it is a component of a complex matrix. osti.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-QTOF-MS)

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry stands as a powerful analytical tool for the separation, detection, and identification of compounds in complex mixtures. When analyzing this compound, the UPLC system affords rapid and high-resolution separation from other components, after which the QTOF-MS provides highly accurate mass measurements for both the parent molecule and its fragments.

In a typical analysis, this compound would be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecular ion [M+H]⁺. The high-resolution capabilities of the TOF analyzer allow for the determination of the compound's elemental composition with a high degree of confidence.

Further structural information is obtained through tandem mass spectrometry (MS/MS). The molecular ion is subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern. For this compound (molecular weight: 208.26 g/mol ), the fragmentation is dictated by the stable phenanthrene core and the methoxy substituent. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, resulting in a stable phenoxyl cation. The expected fragment would have a mass-to-charge ratio (m/z) of [M - 15]⁺.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide. This would lead to a fragment with an m/z of [M - 15 - 28]⁺.

Cleavage of the phenanthrene ring: At higher collision energies, the stable aromatic ring system can also fragment, producing smaller characteristic ions.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification. The combination of chromatographic retention time and highly accurate mass data for both the parent ion and its fragments makes UPLC-QTOF-MS an indispensable technique for the structural determination of this compound.

| Ion | Proposed Fragment Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated this compound | 209.0961 |

| [M-CH₃]⁺ | Loss of a methyl radical | 194.0726 |

| [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide | 166.0777 |

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations. For this compound, Fourier-Transform Infrared (FT-IR) spectroscopy reveals key functional groups and structural features of the molecule.

The IR spectrum of this compound is characterized by several distinct absorption bands:

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the phenanthrene ring typically appear as a group of sharp, medium-intensity bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy group (-OCH₃) exhibit stretching vibrations that absorb in the region of 2950-2850 cm⁻¹. These bands are typically of medium to strong intensity.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenanthrene skeleton give rise to a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-ether linkage (Ar-O-CH₃) is a key diagnostic feature. This typically results in a strong, characteristic absorption band in the 1275-1200 cm⁻¹ range for the asymmetric stretch and a medium intensity band around 1075-1020 cm⁻¹ for the symmetric stretch.

Out-of-Plane C-H Bending: The bending vibrations of the aromatic C-H bonds out of the plane of the ring produce strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (Methoxy) | 2950-2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Variable |

| Asymmetric C-O Stretch | Aryl Ether | 1275-1200 | Strong |

| Symmetric C-O Stretch | Aryl Ether | 1075-1020 | Medium |

| C-H Out-of-Plane Bend | Aromatic | 900-675 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like phenanthrene exhibit characteristic UV-Vis spectra due to π → π* transitions within their conjugated systems. shimadzu.com

The UV-Vis spectrum of the parent phenanthrene molecule shows several absorption bands. The introduction of a methoxy group (-OCH₃), an auxochrome, onto the phenanthrene ring system at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). shimadzu.com This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-electron system.

The spectrum of this compound would be expected to display multiple absorption maxima (λmax), reflecting the complex electronic structure of the substituted polycyclic aromatic hydrocarbon. These absorptions are typically observed in the ultraviolet region of the electromagnetic spectrum.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenanthrene | Ethanol (B145695) | ~251, ~275, ~293 | High |

| This compound (Expected) | Ethanol | Shifted to longer wavelengths (>251, >275, >293) | Potentially increased |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy encompasses both fluorescence and phosphorescence, phenomena where a molecule emits light after absorbing photons. This technique is particularly sensitive for polycyclic aromatic hydrocarbons (PAHs) and provides insights into their excited electronic states.

Fluorescence:

Phenanthrene is known to be a fluorescent compound, and this property is expected to be retained in its methoxy derivative. researchgate.net Upon excitation with UV light, this compound will be promoted to an excited singlet state. It then rapidly relaxes to the lowest vibrational level of this state before emitting a photon to return to the ground state. This emitted light is the fluorescence.

The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band. Due to the bathochromic shift observed in the absorption spectrum caused by the methoxy group, the fluorescence emission of this compound is also expected to be red-shifted (occur at longer wavelengths) compared to unsubstituted phenanthrene. researchgate.net The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, may also be influenced by the substituent.

Phosphorescence:

In some cases, the excited singlet state can undergo intersystem crossing to a longer-lived triplet state. The subsequent radiative decay from this triplet state to the ground state is known as phosphorescence. Phosphorescence occurs at even longer wavelengths than fluorescence and has a much longer lifetime. While phenanthrene exhibits phosphorescence, specific data for this compound would require experimental determination.

| Compound | Phenomenon | Excitation λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Phenanthrene | Fluorescence | ~295 | ~350, ~365 |

| This compound (Expected) | Fluorescence | >295 | >365 |

| Phenanthrene | Phosphorescence | ~295 | ~460 |

| This compound (Expected) | Phosphorescence | >295 | >460 (if occurring) |

Computational Chemistry and Theoretical Modeling of 2 Methoxyphenanthrene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental aspects of a molecule's behavior, from its reactivity to its spectroscopic properties. In the context of 2-Methoxyphenanthrene, DFT can elucidate its intrinsic electronic characteristics and how it interacts with other chemical species.

DFT is extensively used to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. This allows for a detailed elucidation of reaction mechanisms. For complex reactions, such as the cycloadditions that polycyclic aromatic hydrocarbons like phenanthrene (B1679779) can undergo, DFT can distinguish between different possible pathways, such as concerted or stepwise mechanisms. pku.edu.cnrsc.org

By calculating the energies of stationary points on the energy landscape, researchers can understand the intricate steps involved in a chemical transformation. For instance, in the study of cycloaddition reactions, DFT helps to locate the transition state structures and determine their corresponding activation energies. pku.edu.cn This approach can clarify whether a reaction proceeds through a single concerted step or involves the formation of intermediates like zwitterions or diradicals. pku.edu.cn While specific studies on this compound are not prevalent, the methodologies applied to related aromatic systems like dienylfurans and arylalkylketenes demonstrate the power of DFT in mechanistic elucidation. pku.edu.cnrsc.org These calculations can reveal how substituents, such as the methoxy (B1213986) group on the phenanthrene core, influence the reaction pathway by altering the electron density and steric environment.

Kinetic Control: The kinetic product is the one that forms fastest, corresponding to the reaction pathway with the lowest activation energy barrier (ΔE‡ or ΔG‡). chemrevlett.com DFT calculations can precisely determine the energies of transition states, allowing for the comparison of different competing pathways. A lower barrier indicates a kinetically favored product.

Studies on the Diels-Alder reactions of related polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene (B1667546) have shown that DFT can effectively predict both kinetic and thermodynamic parameters. chemrevlett.com For example, calculations can show how the aromaticity of the core structure influences the stability of the resulting products. chemrevlett.com Similarly, a comparative study on naphthalene oxide used DFT to assess its thermodynamic stability, correlating calculated energies with experimental microcalorimetric data. nih.gov These principles are directly applicable to predicting the reactivity of this compound in various chemical transformations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure, MD simulations offer a dynamic view of molecular behavior. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the influence of a solvent environment.

For a molecule like this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or interacting with a biological membrane. For example, a study on 2-methoxy-4,6-diphenylnicotinonitrile utilized MD simulations to reveal the compound's influence on protein stability and flexibility. Although specific MD studies on this compound are not widely documented, the methodology is crucial for understanding how such molecules interact with larger systems, like proteins or polymers, providing a bridge between its chemical structure and its macroscopic properties. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. academie-sciences.fr It is a vital tool in drug discovery and materials science for predicting the binding affinity and interaction modes of a ligand with a target protein's active site.

Phenanthrene derivatives have been the subject of molecular docking studies to explore their potential as therapeutic agents. These studies evaluate binding affinity through scoring functions, often expressed as binding free energy in kcal/mol, where a more negative value indicates a stronger interaction.

For instance, phenanthrene compounds have been investigated as potential inhibitors of crucial cancer targets and inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). academie-sciences.frstmjournals.in In one study, phenanthrene derivatives were docked against eight different cancer-related proteins. The results, summarized in the table below, show significant binding affinities, suggesting potential inhibitory activity. academie-sciences.fr

| Target Protein | PDB Code | Ligand | Binding Energy (kcal/mol) |

| B-Raf proto-oncogene serine/threonine-protein kinase | 4H58 | D-1 | -9.8 |

| Serine/threonine-protein kinase mTOR | 4JT6 | D-1 | -9.7 |

| Epidermal growth factor receptor | 3W2R | D-1 | -9.5 |

| Tyrosine-protein kinase ABL | 2HYY | D-1 | -9.2 |

| Vascular endothelial growth factor receptor 2 | 4ASD | D-1 | -8.9 |

| Serine/threonine-protein kinase Chk1 | 2E9N | D-1 | -8.7 |

| Cyclin-dependent kinase 2 | 1H1S | D-1 | -8.5 |

| Apoptosis regulator Bcl-2 | 4LVT | D-1 | -8.3 |

| Data derived from a study on cytotoxic phenanthrene derivatives. Ligand D-1 is Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate. academie-sciences.fr |

These studies demonstrate that the rigid, planar structure of the phenanthrene core can fit into the binding pockets of various proteins, forming key interactions. Although this compound was not the specific ligand in these published studies, its structural similarity suggests it would be a prime candidate for similar computational screening to assess its potential biological activity. academie-sciences.frstmjournals.in

Investigation of Electronic Properties and Charge Transfer Interactions

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to its chemical behavior. DFT calculations are particularly effective for investigating these properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.

Computational studies on phenanthrene derivatives designed for applications in organic electronics, such as solar cells, have focused on their ability to facilitate intramolecular charge transfer (ICT). researchgate.net In these systems, molecules are often designed with electron-donating and electron-accepting parts to promote the movement of charge upon excitation. The methoxy group (-OCH₃) is an electron-donating group, and its presence on the phenanthrene ring would significantly influence the electronic properties, potentially lowering the HOMO-LUMO gap and enhancing its ability to donate electrons. researchgate.net

The investigation of charge transfer is crucial for designing materials for organic electronics. Theoretical calculations can predict how the modification of the phenanthrene core, for instance with a methoxy group, can tune its electronic levels for efficient charge separation and transport in devices. nih.govresearchgate.net

Quantum Chemical Studies of Excited States and Photophysical Phenomena

Quantum chemical methods are essential for understanding the behavior of molecules in their electronic excited states, which governs their photophysical properties like absorption and fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation spectra of organic molecules. chemrxiv.orgmdpi.com

These calculations can predict the UV-vis absorption spectra, providing information on the energies and intensities of electronic transitions. For a molecule like this compound, TD-DFT can help understand how the methoxy substituent affects the absorption and emission wavelengths compared to the parent phenanthrene molecule.

Studies on related functionalized aromatic systems, such as pyrene (B120774) derivatives, have shown that the position of a substituent has a profound effect on the photophysical properties. nih.gov For example, substitution at different positions on the pyrene core can selectively influence different electronic transitions (e.g., S₁ ← S₀ vs. S₂ ← S₀), which can be rationalized by analyzing the molecular orbitals involved. nih.gov Similar principles apply to phenanthrene. Furthermore, computational studies can explore the pathways of photochemical reactions, as demonstrated in the investigation of phenanthrene-based precursors that generate highly reactive allenylidenes upon photolysis. nih.gov Such studies provide deep insight into the de-excitation pathways available to the molecule after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay channels. rsc.org

Analysis of Hydrogen Atom Abstraction and Radical Coupling Mechanisms

Computational chemistry and theoretical modeling provide powerful tools to investigate the intricate mechanisms of chemical reactions at a molecular level. For this compound, these methods can elucidate the pathways of hydrogen atom abstraction and subsequent radical coupling reactions, which are fundamental to understanding its reactivity and potential transformations. Although direct computational studies on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of related aromatic and polycyclic aromatic hydrocarbon (PAH) systems.

Hydrogen Atom Abstraction

Hydrogen atom abstraction is a critical initial step in many radical-mediated reactions. In the context of this compound, this process would involve the removal of a hydrogen atom from either the aromatic core or the methoxy group by a radical species, leading to the formation of a 2-Methoxyphenanthrenyl radical. The feasibility and regioselectivity of this abstraction are governed by the bond dissociation enthalpies (BDEs) of the various C-H and O-H (in the case of a demethylation followed by tautomerization) bonds within the molecule.

Computational studies on simpler aromatic compounds, such as substituted phenols, have demonstrated the significant influence of methoxy substituents on the energetics of hydrogen abstraction. Density Functional Theory (DFT) calculations have shown that electron-donating groups, like the methoxy group, can stabilize the resulting radical, thereby lowering the BDE of the abstracted hydrogen. For instance, in a study of substituted phenols, it was found that electron-donating substituents decrease the O-H BDE by 4.27 kJ/mol to 46.89 kJ/mol relative to phenol (B47542) itself. ijesi.org This suggests that the methoxy group in this compound would likely activate the phenanthrene core towards hydrogen abstraction, particularly at positions that benefit from the resonance-donating effect of the methoxy group.

The position of the methoxy group is crucial. In substituted phenols, the effect is most pronounced when the substituent is at the ortho or para position relative to the hydroxyl group. By analogy, for this compound, the electronic influence of the methoxy group would be strongest at the ortho and para positions of the substituted ring. This would lead to a lower energy barrier for hydrogen abstraction at these sites compared to other positions on the phenanthrene backbone.

DFT calculations on 2-methoxyphenol have indicated that hydrogen abstraction from the methoxy group itself can also be a dominant reaction channel, with a calculated energy barrier of 9.31 kcal/mol for the reaction with a hydroxyl radical. researchgate.net This highlights that the methoxy group is not only an electronic influencer but also a potential reaction site.

The following table, based on data from analogous phenolic compounds, illustrates the effect of methoxy substitution on bond dissociation enthalpies, providing a model for understanding the potential reactivity of this compound.

| Compound | Relative O-H BDE (kcal/mol) |

| Phenol | 0.0 |

| 2-Methoxyphenol | -4.0 |

| 4-Methoxyphenol | -4.9 |

| 2,6-Dimethoxyphenol | -10.6 |

| 2,4-Dimethoxyphenol | -9.0 |

| 2,4,6-Trimethoxyphenol | -13.6 |

This table is generated based on experimental and DFT data for phenolic compounds to illustrate the electronic effect of methoxy groups on bond dissociation enthalpy. acs.org

Radical Coupling Mechanisms

Following hydrogen abstraction, the resulting 2-Methoxyphenanthrenyl radical can undergo various reactions, with radical coupling being a significant pathway for the formation of larger molecules and oligomers. The radical's stability and spin density distribution, which can be predicted through computational modeling, are key determinants of the subsequent coupling reactions.

The methoxy group, being electron-donating, is expected to influence the spin density distribution in the 2-Methoxyphenanthrenyl radical. This would lead to specific sites on the aromatic ring having a higher radical character, making them more susceptible to coupling with another radical. Theoretical investigations into the polymerization of PAHs have shown that the reaction pathways are highly dependent on the site of radical formation. nih.govresearchgate.net

Computational studies on the formation of phenanthrene and other PAHs through radical-radical reactions have provided insights into the potential energy surfaces of these complex processes. semanticscholar.org While these studies focus on the synthesis of the phenanthrene core, the mechanistic principles are applicable to the reactions of its derivatives. The coupling of two 2-Methoxyphenanthrenyl radicals, or the reaction of a 2-Methoxyphenanthrenyl radical with another radical species, would proceed through a transition state leading to a new C-C bond. The energy barrier for this coupling is typically low for radical-radical reactions.

Advanced Materials Science Applications and Potential

Optoelectronic Materials Research

The extended π-conjugated system of the phenanthrene (B1679779) core, modified by the electron-donating methoxy (B1213986) group, endows 2-Methoxyphenanthrene with properties that are of significant interest in the field of optoelectronics.

While specific quantitative data on the photoconductivity of this compound is not extensively documented in publicly available literature, the general class of phenanthrene derivatives is recognized for its potential in this area. The ability of these molecules to absorb photons and generate charge carriers (electrons and holes) is fundamental to their potential application in devices such as photodetectors and solar cells. The introduction of a methoxy substituent is known to influence the electronic properties of aromatic systems, which could, in principle, modulate the photoconducting behavior of the parent phenanthrene molecule. Further research is required to elucidate the specific photoconducting characteristics of this compound.

A comparative overview of the electroluminescent performance of different material classes can provide context for the potential of phenanthrene derivatives.

Photochemical Applications

A significant photochemical application involving this compound is its synthesis through the photocyclization of 2-methoxystilbenes. This reaction is a non-oxidative process that proceeds via the elimination of methanol (B129727). rsc.orgoregonstate.edunih.gov This synthetic route provides a method to access the phenanthrene core structure with specific substitution patterns. The efficiency and regioselectivity of such photochemical reactions are areas of ongoing research, as they offer elegant pathways to complex aromatic systems. nih.gov

Environmental Remediation Research

The fate of polycyclic aromatic hydrocarbons (PAHs) in the environment is a critical area of study, and understanding the biodegradation of compounds like this compound is essential for developing effective remediation strategies.

While the specific biodegradation pathway of this compound has not been extensively detailed, studies on the parent compound, phenanthrene, provide a foundational understanding. The metabolic formation of 1-methoxyphenanthrene (B1198984) from phenanthrene has been observed in the cyanobacterium Synechococcus sp. PR-6, suggesting that methoxylation can be a step in the microbial processing of PAHs. ethz.ch However, the subsequent fate of this methoxylated intermediate remains to be fully elucidated. ethz.ch

Generally, the microbial degradation of phenanthrene can proceed through several pathways, often initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings. nih.gov For instance, Stenotrophomonas maltophilia C6 degrades phenanthrene through initial dioxygenation at the 1,2-, 3,4-, and 9,10- positions, with the 3,4-dioxygenation pathway being dominant. nih.gov The resulting diols are further metabolized through ring cleavage to produce intermediates like 1-hydroxy-2-naphthoic acid, which are then channeled into central metabolic pathways. ethz.chnih.gov It is plausible that the biodegradation of this compound would involve initial enzymatic attack, potentially demethylation or hydroxylation, followed by ring cleavage mechanisms similar to those observed for phenanthrene.

Gaining a detailed mechanistic understanding of how microorganisms metabolize this compound is crucial for optimizing its environmental degradation. Factors that are known to influence the biodegradation of PAHs in general include the availability of nutrients (such as phosphate), aeration, and the presence of co-metabolites. nih.gov The sorption of PAHs to soil organic matter can also significantly slow down their biodegradation rates. nih.gov

For methoxylated aromatic compounds, the initial enzymatic steps, such as O-demethylation, can be rate-limiting. Therefore, optimizing degradation processes could involve bioaugmentation with microbial strains possessing efficient demethylating enzymes or biostimulation to enhance the activity of the indigenous microbial community. Understanding the specific enzymes and genes involved in the breakdown of this compound would enable the development of more targeted and effective bioremediation technologies.

The following table outlines key factors that can be manipulated to optimize the bioremediation of PAHs, which would likely be applicable to this compound.

Future Perspectives and Emerging Research Avenues

Discovery and Characterization of Novel 2-Methoxyphenanthrene Analogues from Underexplored Natural Sources

The search for novel bioactive compounds has increasingly turned towards unique and underexplored ecological niches. Marine organisms, fungi, and bacteria represent vast, largely untapped reservoirs of chemical diversity, with the potential to yield novel this compound analogues with unique biological activities.

Recent studies have demonstrated the potential of these underexplored sources. For instance, the marine cyanobacterium Agmenellum quadruplicatum PR-6 has been shown to metabolize phenanthrene (B1679779), producing 1-methoxyphenanthrene (B1198984) as one of its major metabolites nih.govresearchgate.net. This discovery highlights the potential of marine microorganisms to synthesize methoxylated phenanthrene derivatives. Further exploration of marine microbial diversity could lead to the isolation of new analogues with potentially valuable pharmacological properties.

Fungi, particularly those found in contaminated environments, are another promising source of novel phenanthrene-degrading enzymes and metabolic pathways. Researchers have successfully isolated and characterized fungi from creosote-contaminated sediments that are capable of transforming polycyclic aromatic hydrocarbons researchgate.net. While these studies have primarily focused on bioremediation, the metabolic pathways involved could be harnessed for the production of novel this compound analogues. Similarly, halophilic and halotolerant fungi isolated from man-made solar salterns have been shown to produce a variety of secondary metabolites, suggesting that these extremophiles could also be a source of new phenanthrene derivatives nih.gov.

The characterization of these novel compounds relies on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is crucial for the isolation and purification of individual compounds from complex natural extracts. Subsequently, the precise molecular structure is elucidated using a suite of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques like COSY, HMBC, and HSQC, are essential for determining the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight information, aiding in the determination of the elemental composition.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography offers unambiguous determination of the three-dimensional molecular structure.

A study on novel phenanthrene derivatives from Domohinea perrieri successfully utilized single-crystal X-ray crystallography to confirm the structure of a new hexahydrophenanthrene derivative, domohinone elsevierpure.com. The comprehensive characterization of these newly discovered natural products is the first step towards understanding their potential applications in medicine and materials science.

Development of Greener and More Efficient Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex organic molecules. For this compound and its analogues, this translates to the development of methodologies that are more environmentally benign, atom-economical, and energy-efficient than traditional synthetic approaches.

Solvent-Free Synthesis:

One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free or solid-state synthesis offers a compelling alternative. These reactions, often facilitated by grinding or mechanochemistry, can lead to higher yields, shorter reaction times, and a significant reduction in waste. The Claisen-Schmidt condensation, a common reaction for forming chalcones which can be precursors to various heterocyclic systems, has been successfully performed under solvent-free conditions by grinding the reactants with a solid base like NaOH sphinxsai.com. This approach has been applied to the synthesis of ferrocenylchalcones, demonstrating its potential for creating complex molecules without the need for volatile organic solvents sphinxsai.comresearchgate.net. The development of solvent-free methods for the core phenanthrene synthesis would represent a significant advancement in the sustainable production of this compound and its derivatives.

Biocatalysis:

Enzymes and whole-cell biocatalysts offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalysis can be employed to perform complex chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions rsc.org. The use of biocatalysis is a rapidly growing field in the pharmaceutical industry, enabling the creation of complex molecules through more sustainable pathways nih.govyoutube.com. Exploring the use of enzymes, such as laccases and peroxidases from fungi, for the specific hydroxylation and subsequent methylation of the phenanthrene core could lead to highly efficient and green synthetic routes to this compound.

Advanced Catalytic Systems:

The development of novel and highly efficient catalytic systems is another avenue for improving the synthesis of phenanthrene derivatives. A recently reported palladium-catalyzed domino one-pot reaction allows for the construction of various phenanthrene derivatives from readily available starting materials nih.gov. This method is noted for its wide substrate scope, shorter reaction times, and higher yields compared to previous methods, showcasing the power of modern catalytic design in streamlining complex syntheses nih.gov.

The table below summarizes some of the key green chemistry approaches and their potential advantages for the synthesis of this compound analogues.

| Methodology | Description | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often with mechanical grinding. | Reduced waste, lower environmental impact, often faster reaction rates. | Synthesis of phenanthrene precursors or direct construction of the phenanthrene core. |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. | Specific hydroxylation and methylation of the phenanthrene backbone. |

| Advanced Catalysis | Development of highly efficient metal-based or organocatalytic systems. | High yields, shorter reaction times, atom economy. | One-pot synthesis of the phenanthrene ring system from simple precursors. |

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. For this compound and its analogues, advanced computational modeling offers a powerful approach to understanding structure-property relationships and guiding the synthesis of new derivatives.

Density Functional Theory (DFT):

DFT calculations are widely used to investigate the electronic structure and properties of molecules. These methods can provide valuable insights into molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps nih.govmdpi.commdpi.com. For instance, a study on 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole utilized DFT to calculate reorganization energy and coupling constants, suggesting its potential as a hole transport material researchgate.net. Similar DFT studies on this compound derivatives can help in understanding their charge transport properties and guide the design of new materials for organic electronics.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. 2D and 3D-QSAR models have been successfully developed for benzo[c]phenanthridine analogues to predict their topoisomerase I inhibitory activity and cytotoxicity against various cancer cell lines nih.govmdpi.com. These models can be instrumental in the rational design of novel this compound-based anticancer agents with improved potency.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex academie-sciences.fr. This technique is particularly useful in drug discovery for understanding how a ligand interacts with the active site of a protein. Molecular docking studies have been performed on cytotoxic phenanthrene derivatives to explore their binding modes with various cancer targets academie-sciences.frresearchgate.net. For this compound analogues, docking studies can help in identifying potential biological targets and in designing derivatives with enhanced binding affinity and selectivity stmjournals.inchemrevlett.comnih.gov.

The following table provides an overview of these computational methods and their applications in the study of this compound analogues.

| Computational Method | Description | Predicted Properties | Application for this compound Analogues |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method for investigating the electronic structure of many-body systems. | Molecular geometry, electronic properties (HOMO/LUMO), vibrational frequencies. | Predicting charge transport properties for organic electronics, understanding reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of compounds to their biological activity. | Biological activity (e.g., cytotoxicity, enzyme inhibition). | Designing new analogues with enhanced therapeutic properties. |

| Molecular Docking | Predicts the binding orientation of a small molecule to a macromolecular target. | Binding affinity, interaction modes with biological targets. | Identifying potential protein targets, optimizing ligand-receptor interactions. |

Exploration of New Applications in Advanced Functional Materials

The unique photophysical and electronic properties of the phenanthrene core make it an attractive building block for the development of advanced functional materials. The introduction of a methoxy (B1213986) group can further tune these properties, opening up new avenues for applications in organic electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs):

Phenanthrene derivatives have been investigated for their potential use in OLEDs, both as host materials and as emitters mdpi.comnih.gov. The rigid, planar structure of the phenanthrene ring system can facilitate efficient charge transport and luminescence. For example, N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine (TPA-PPI) is a compound used in OLEDs that incorporates a phenanthroimidazole moiety researchgate.net. The development of this compound-based materials could lead to new emitters with tailored emission colors and improved device performance. The use of a poly(p-phenylenevinylene) derivative containing a methoxy group, poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylene-1,2-ethenylene-2,5-dimethoxy-1,4-phenylene-1,2-ethenylene] (M3EH-PPV), as an electroluminescent material in OLEDs highlights the potential of methoxy-substituted aromatic compounds in this field google.com.

Fluorescent Sensors:

The fluorescent properties of phenanthrene can be exploited for the development of chemical sensors. By functionalizing the phenanthrene core with specific recognition units, it is possible to create sensors that exhibit a change in fluorescence upon binding to a target analyte. A tricolor emissive fluorescent sensor has been developed by combining two phenanthrene units with a rhodamine unit, which can be used for the optical measurement of pH over a broad range bam.de. The phenanthrene monomer and excimer emission provide a built-in reference, allowing for ratiometric sensing bam.de. Similarly, a phenanthrene-imidazole-based fluorescent probe has been designed for the selective detection of silver (Ag+) and fluoride (F−) ions researchgate.net. The development of this compound-based sensors could offer advantages in terms of sensitivity, selectivity, and photostability.

Nonlinear Optical (NLO) Materials:

Organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical properties, which are of interest for applications in optical communications and data storage. The delocalized electron system of the phenanthrene ring makes it a candidate for NLO materials. While research in this area for this compound is still in its early stages, the ability to tune the electronic properties of the phenanthrene core through substitution suggests that appropriately designed derivatives could exhibit useful NLO behavior jhuapl.edursc.org.

The following table summarizes potential applications of this compound derivatives in advanced functional materials.

| Application Area | Principle | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic semiconductor materials. | As an emissive material or a host material in the emitting layer. |

| Fluorescent Sensors | Changes in fluorescence intensity or wavelength upon binding to an analyte. | The core fluorophore in sensors for ions, pH, or other small molecules. |

| Nonlinear Optical (NLO) Materials | Materials whose optical properties change with the intensity of incident light. | As a component of organic NLO materials for optical switching and frequency conversion. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Methoxyphenanthrene in laboratory settings?

- Methodological Answer : Synthesis typically involves methoxylation of phenanthrene derivatives via nucleophilic substitution or Friedel-Crafts alkylation. Key variables include solvent polarity (e.g., dichloromethane for Friedel-Crafts), temperature control (60–80°C for optimal reactivity), and catalysts like aluminum chloride . Purity can be enhanced using column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) . Validate intermediate steps using thin-layer chromatography (TLC) and confirm final product integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Calibrate using certified reference standards and validate recovery rates via spike-and-recovery experiments in relevant matrices (e.g., biological samples). For trace analysis, liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges improves sensitivity . Cross-validate results with differential scanning calorimetry (DSC) to confirm thermal stability .